N-(2,6-Dimethylphenyl)acetamide-d3

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS Method Validation

Unlike non-deuterated MEGX (invisible as its own IS) or surrogate IS like EMGX/3-nitrolidocaine that exhibit differential matrix effects, N-(2,6-Dimethylphenyl)acetamide-d3 co-elutes and co-ionizes identically to MEGX, providing superior correction for ion suppression (MEGX -6.2% vs. 3-nitrolidocaine <0.1% matrix effect). This high-purity (≥98%) deuterated standard ensures accurate LC-MS/MS quantification for method validation, ANDA submissions, and pharmacokinetic studies. Procure now for reliable MEGX analysis.

Molecular Formula C10H13NO
Molecular Weight 166.238
CAS No. 1329834-68-5
Cat. No. B589920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)acetamide-d3
CAS1329834-68-5
Synonyms2’,6’-Acetoxylidide-d3;  2’,6’-Dimethylacetanilide-d3;  N-Acetyl-2,6-dimethylaniline-d3;  N-Acetyl-2,6-xylidine-d3;  NSC 54130-d3; 
Molecular FormulaC10H13NO
Molecular Weight166.238
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C
InChIInChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)/i3D3
InChIKeyNRPTXWYBRKRZES-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)acetamide-d3 (CAS 1329834-68-5): Stable Isotope-Labeled Internal Standard for Lidocaine Metabolite Analysis


N-(2,6-Dimethylphenyl)acetamide-d3 is a deuterated analog of the lidocaine metabolite monoethylglycinexylidide (MEGX), in which three hydrogen atoms of the acetyl group are replaced with deuterium [1]. With a molecular formula of C₁₀H₁₀D₃NO and a molecular weight of 166.23 g/mol, this compound is chemically designated as 2,2,2-trideuterio-N-(2,6-dimethylphenyl)acetamide . It is produced under stringent quality control to ensure high isotopic enrichment and is supplied with detailed characterization data compliant with regulatory guidelines [2]. Its primary scientific and industrial value lies in its function as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of MEGX and related lidocaine impurities via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Non-Deuterated MEGX or Alternative Internal Standards Compromise Analytical Accuracy for N-(2,6-Dimethylphenyl)acetamide-d3 Applications


In quantitative LC-MS/MS, the choice of internal standard (IS) is critical for correcting matrix effects and ionization variability. Generic, non-deuterated MEGX cannot be used as an IS for its own quantification because it is chemically identical to the target analyte, making chromatographic distinction impossible [1]. Alternative structural analogs, such as ethylmethylglycinexylidide (EMGX) or 3-nitrolidocaine, are employed but fail to perfectly mimic the analyte's behavior during extraction and ionization, leading to significant quantification bias. Specifically, 3-nitrolidocaine exhibits negligible matrix effects (<0.1%) while MEGX itself suffers from -6.2% ion suppression, indicating that the surrogate IS does not adequately compensate for the analyte's specific matrix behavior [2]. Deuterated internal standards like N-(2,6-Dimethylphenyl)acetamide-d3 co-elute and co-ionize identically with the non-deuterated MEGX, providing the most robust correction for these systematic errors .

N-(2,6-Dimethylphenyl)acetamide-d3 (CAS 1329834-68-5) Quantified Performance: Comparative Evidence for Analytical Method Selection


Comparative Matrix Effect Compensation: N-(2,6-Dimethylphenyl)acetamide-d3 vs. Non-Deuterated Structural Analogs

The use of N-(2,6-Dimethylphenyl)acetamide-d3 as a deuterated internal standard (d3-MEGX) provides superior correction for matrix effects compared to non-deuterated structural analogs like 3-nitrolidocaine. In a validated LC-MS/MS method, MEGX exhibited a matrix effect of -6.2% (ion suppression), while the non-deuterated internal standard 3-nitrolidocaine showed a negligible effect of <0.1% [1]. This disparity indicates that 3-nitrolidocaine fails to co-elute and co-ionize identically with MEGX, potentially leading to inaccurate quantification. In contrast, a deuterated analog (d3-MEGX) will experience the same -6.2% suppression, thereby normalizing the response ratio and ensuring analytical accuracy.

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS Method Validation

Method Sensitivity Improvement: Deuterated Internal Standard Enables Lower Limit of Quantification (LLOQ)

The use of a stable isotope-labeled internal standard (SIL-IS) like N-(2,6-Dimethylphenyl)acetamide-d3 is a key factor in achieving lower limits of quantification (LLOQ). While a method using the non-deuterated structural analog EMGX as an IS achieved an LOQ of 20 ng/mL for MEGX in dog plasma [1], a more recent validated HPLC-MS/MS method utilizing a deuterated IS (lidocaine-d10) for lidocaine and its metabolites, including MEGX, achieved a significantly lower LLOQ of 10 ng/mL (0.01 mg/L) in human plasma [2]. This 50% reduction in LLOQ is critical for detecting low analyte concentrations in pharmacokinetic studies, especially during the terminal elimination phase.

Pharmacokinetics Bioequivalence Studies Analytical Method Validation

Enhanced Selectivity for Regulatory Compliance: Isotopic Purity and Traceability to Pharmacopeial Standards

For regulatory submissions such as an Abbreviated New Drug Application (ANDA), the use of N-(2,6-Dimethylphenyl)acetamide-d3 offers a distinct advantage due to its specified purity and traceability. Suppliers like SynZeal provide this compound with detailed characterization data compliant with regulatory guidelines and offer further traceability against pharmacopeial standards (USP or EP) [1]. This level of documentation is often not available for generic, non-deuterated MEGX sourced for research purposes. Furthermore, the isotopic purity of the d3 compound, typically specified as ≥98% isotopic enrichment, ensures minimal cross-talk interference in mass spectrometry, which is a known issue with lower-enrichment or structurally similar analogs .

Pharmaceutical Quality Control ANDA Submissions Impurity Profiling

N-(2,6-Dimethylphenyl)acetamide-d3 (CAS 1329834-68-5): Validated Application Scenarios in Bioanalysis and Pharmaceutical Development


LC-MS/MS Method Development and Validation for Lidocaine and MEGX in Plasma

This compound is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) during the development and validation of quantitative LC-MS/MS methods for the simultaneous determination of lidocaine and its active metabolite MEGX in biological matrices. Its use is essential for correcting matrix effects and ensuring the precision and accuracy required by regulatory bodies for method validation [1].

Therapeutic Drug Monitoring (TDM) in Clinical Pharmacokinetic Studies

In clinical studies, such as monitoring lidocaine therapy in neonatal seizures or evaluating pharmacokinetics in surgical patients, the compound ensures the reliable quantification of MEGX concentrations from small-volume plasma samples (e.g., 10-75 µL). The high sensitivity achieved (LLOQ of 10 ng/mL) with a deuterated IS supports accurate pharmacokinetic modeling and dose optimization [2].

Pharmaceutical Quality Control (QC) and Impurity Profiling for ANDA Submissions

N-(2,6-Dimethylphenyl)acetamide-d3 serves as a high-purity reference standard for the identification and quantification of Lidocaine EP Impurity C (N-(2,6-Dimethylphenyl)acetamide) in drug substances and products. Its use is specifically indicated for analytical method development, method validation (AMV), and QC applications during the commercial production of Lidocaine and for ANDA submissions, where traceability to USP or EP standards is a critical requirement [3].

Metabolic Pathway Tracing and Pharmacokinetic Profiling in Preclinical Species

The compound is suitable for use as an internal standard in studies investigating the metabolism and pharmacokinetics of lidocaine in animal models, such as dogs and horses. Its application in methods utilizing liquid-liquid extraction and LC-MS/MS detection enables accurate quantification of MEGX, supporting preclinical safety and efficacy evaluations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,6-Dimethylphenyl)acetamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.